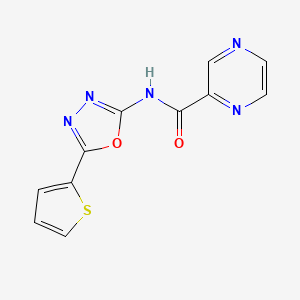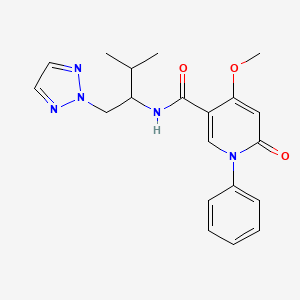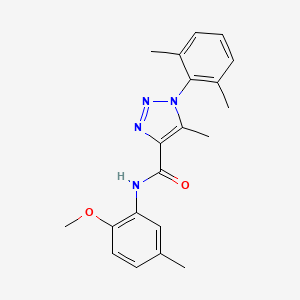![molecular formula C7H5ClN2S2 B2730644 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine CAS No. 488742-51-4](/img/structure/B2730644.png)
6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine
Übersicht
Beschreibung
6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine is a chemical compound that belongs to the thiazolo[4,5-b]pyridine family. It is a heterocyclic compound that contains a thiazole ring and a pyridine ring. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of various enzymes that play a crucial role in various biological processes. For example, it has been reported to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and physiological effects
6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to exhibit antibacterial and antiviral properties. In addition, this compound has been reported to modulate the activity of various enzymes, including tyrosine kinases, phosphodiesterases, and cyclooxygenases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine in lab experiments is its potential to inhibit the activity of various enzymes. This property makes it a promising candidate for the development of novel drugs. However, one of the limitations of using this compound is its toxicity. It has been reported to exhibit cytotoxicity in various cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine. One of the areas of research is the development of novel drugs based on this compound. It has been shown to exhibit promising properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to understand how this compound interacts with various enzymes and how it modulates their activity. In addition, more studies are needed to investigate the toxicity of this compound and its potential side effects.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties. In addition, this compound has been shown to modulate the activity of various enzymes, including tyrosine kinases, phosphodiesterases, and cyclooxygenases. These properties make it a promising candidate for the development of novel drugs.
Eigenschaften
IUPAC Name |
6-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c1-11-7-10-6-5(12-7)2-4(8)3-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAFBJJBTOYNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2730563.png)
![6-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2730564.png)





![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 6-chloropyridine-3-carboxylate](/img/structure/B2730577.png)
![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2730578.png)

![2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide](/img/structure/B2730581.png)

